o-Bis(epoxyethyl)benzene
Description
Significance of Epoxide Chemistry in Organic Synthesis and Materials Science
Epoxides, also known as oxiranes, are three-membered cyclic ethers that are highly valued in organic chemistry for their reactivity. numberanalytics.com The inherent strain in the three-membered ring makes them susceptible to ring-opening reactions with a variety of nucleophiles, including alcohols, amines, and thiols. youtube.comwikipedia.org This reactivity allows for the introduction of diverse functional groups and the construction of complex molecular architectures, making epoxides crucial intermediates in the synthesis of pharmaceuticals, natural products, and other fine chemicals. numberanalytics.comorientjchem.org
In materials science, epoxides are fundamental building blocks for the production of epoxy resins. numberanalytics.com The ring-opening polymerization of epoxides, often with curing agents, leads to the formation of cross-linked polymer networks with exceptional mechanical strength, thermal stability, and chemical resistance. numberanalytics.com These properties make epoxy resins indispensable in a vast range of applications, including adhesives, coatings, composites, and electronic encapsulants. numberanalytics.comorientjchem.org
Ortho-Substitution Patterns in Aromatic Epoxides: Unique Reactivity Considerations
The arrangement of substituents on an aromatic ring significantly influences the molecule's reactivity. In the case of o-bis(epoxyethyl)benzene, the two epoxyethyl groups are attached to adjacent carbon atoms (the ortho positions) of the benzene (B151609) ring. ontosight.ai This spatial arrangement brings the two reactive epoxide rings into close proximity, which can lead to unique reactivity patterns compared to its meta and para isomers.
The proximity of the two epoxide groups can result in intramolecular reactions, where one epoxide group influences the reactivity of the other. This can lead to the formation of cyclic structures or polymers with specific stereochemistry. Furthermore, the electronic effects of the two electron-withdrawing epoxyethyl groups can influence the electron density of the aromatic ring, affecting its susceptibility to electrophilic aromatic substitution reactions. The directing effects of these groups, which are typically ortho and para directing, are modified by their close placement, potentially leading to complex product mixtures in such reactions. orgosolver.comulethbridge.ca
Evolution of Research Perspectives on Bifunctional Aromatic Epoxides
Research into bifunctional aromatic epoxides has evolved to harness their unique properties for advanced applications. Initially, interest was driven by their potential as crosslinking agents and monomers for creating robust thermosetting polymers. The ability of these molecules to form highly cross-linked networks has been a key area of investigation.
More recently, research has shifted towards developing sophisticated catalytic systems to control the polymerization of bifunctional epoxides, aiming to create polymers with well-defined architectures and functionalities. beilstein-journals.orgcornell.edu There is a growing interest in using these compounds to synthesize "smart" materials, such as self-healing polymers and covalent adaptive networks, where the dynamic nature of the chemical bonds can be exploited. cornell.edu The development of bifunctional catalysts that can facilitate controlled ring-opening polymerizations is a particularly active area of research, as it opens the door to producing polyesters and other advanced materials from these versatile monomers. beilstein-journals.orgcornell.edu
Detailed Research Findings
The most common method for synthesizing this compound is through the epoxidation of o-divinylbenzene. This reaction converts the vinyl groups into the desired epoxyethyl functionalities.
The molecular structure of this compound consists of a planar benzene ring with two three-membered epoxide rings attached to adjacent carbons. This arrangement can lead to steric interactions between the two reactive groups, influencing the compound's conformational preferences and reactivity. The strain within the epoxide rings makes them highly reactive towards nucleophilic attack, which is a cornerstone of their utility in chemical synthesis.
The table below summarizes some of the key properties of this compound:
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₂ |
| Molecular Weight | 162.18 g/mol |
| CAS Number | 2246-49-3 |
| IUPAC Name | 2-[2-(oxiran-2-yl)phenyl]oxirane |
| Synonyms | 1,2-Bis(epoxyethyl)benzene |
Data sourced from PubChem CID 86072 and other chemical databases. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
2246-49-3 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2-[2-(oxiran-2-yl)phenyl]oxirane |
InChI |
InChI=1S/C10H10O2/c1-2-4-8(10-6-12-10)7(3-1)9-5-11-9/h1-4,9-10H,5-6H2 |
InChI Key |
PNKXHASQRASSBI-UHFFFAOYSA-N |
SMILES |
C1C(O1)C2=CC=CC=C2C3CO3 |
Canonical SMILES |
C1C(O1)C2=CC=CC=C2C3CO3 |
Other CAS No. |
2246-49-3 |
Origin of Product |
United States |
Polymerization Mechanisms and Resulting Macromolecular Architecture
Cationic Ring-Opening Polymerization of Epoxide Moieties
Cationic ring-opening polymerization (CROP) is a common method for curing epoxy resins, including aromatic diepoxides like o-bis(epoxyethyl)benzene. This process is initiated by electrophilic species, typically protons or Lewis acids, which attack the oxygen atom of the epoxide ring, leading to its opening and subsequent propagation.
Initiation Mechanisms and Active Species Dynamics
The initiation of CROP in this compound involves the formation of an oxonium ion. This can be achieved through the introduction of a cationic initiator, such as a Brønsted acid (e.g., triflic acid) or a Lewis acid (e.g., boron trifluoride). mdpi.com The initiator (I) reacts with the epoxide ring to form a tertiary oxonium ion, which is the active species for polymerization.
Propagation and Chain Growth Kinetics
Propagation in CROP of this compound proceeds via the nucleophilic attack of a monomer's epoxide oxygen onto the electrophilic carbon of the active oxonium ion. This results in the opening of the monomer's epoxide ring and the regeneration of the oxonium ion at the chain end, allowing for the addition of subsequent monomer units. This process leads to the formation of polyether chains.
The kinetics of chain growth are influenced by several factors, including monomer concentration, initiator concentration, and temperature. The rate of polymerization can be described by kinetic models that take into account the concentrations of the active species and the monomer. For aromatic multifunctional epoxy resins, the curing kinetics can be complex and are often studied using techniques like differential scanning calorimetry (DSC). researchgate.net
Influence of Impurities and Catalytic Systems on Polymerization Behavior
Impurities, particularly those with nucleophilic character such as water or alcohols, can significantly affect the cationic polymerization of this compound. These impurities can act as chain transfer agents, leading to a decrease in the molecular weight of the resulting polymer and a broadening of the molecular weight distribution. They can also react with the cationic active centers, leading to termination of the growing polymer chain.
The choice of the catalytic system is critical in controlling the polymerization behavior. Different initiators will have varying efficiencies and will influence the rate of polymerization and the properties of the final polymer network. For instance, some catalytic systems can lead to side reactions like intramolecular cyclization, especially given the ortho-positioning of the two epoxyethyl groups in this compound, which could facilitate the formation of cyclic structures within the polymer network.
Thermally Induced Polymerization Processes
Thermally induced polymerization offers an alternative route to cure this compound, either with or without the presence of a catalyst. High temperatures can provide the necessary energy to initiate the ring-opening of the epoxide moieties.
Non-Catalytic Thermally Activated Ring-Opening Polymerization
In the absence of a catalyst, the thermal polymerization of epoxides can occur at elevated temperatures. This process is generally slower and requires higher temperatures compared to catalyzed systems. The initiation mechanism is thought to involve the formation of radicals or ionic species through the thermal decomposition of impurities or the monomer itself. The propagation then proceeds through the reaction of these active species with other epoxide groups. The curing kinetics and thermal properties of aromatic multifunctional epoxy resins are highly dependent on the heating rate during the curing process. researchgate.net
Structural Influences on Polymerization Reactivity and Electron Density Effects
The structure of this compound plays a significant role in its polymerization reactivity. The ortho-position of the two epoxyethyl groups can lead to steric hindrance, which may affect the accessibility of the epoxide rings to the active species, potentially slowing down the rate of polymerization compared to its meta and para isomers.
Electron density also has a profound effect on the reactivity of the epoxide ring. The benzene (B151609) ring is an electron-withdrawing group, which can influence the electron density on the oxygen atom of the epoxide ring. Electron-withdrawing substituents can cause an elongation of the C-C bond in the epoxide ring and a loss of electron density. nih.gov This can affect the susceptibility of the epoxide ring to nucleophilic attack during the ring-opening process. Computational studies using density functional theory (DFT) can be employed to model the reaction mechanisms and understand the influence of electron density on the polymerization kinetics of aromatic epoxides. researchgate.netresearchgate.net
| Parameter | Influence on Cationic Ring-Opening Polymerization | Influence on Thermally Induced Polymerization |
| Initiator/Catalyst | Essential for initiation at lower temperatures. Type and concentration affect rate and polymer structure. | Can be used to lower the required temperature and accelerate the reaction. |
| Temperature | Increases the rate of polymerization but can also lead to more side reactions. | The primary driving force for polymerization. Higher temperatures lead to faster curing. |
| Impurities (e.g., water) | Act as chain transfer or terminating agents, reducing molecular weight. | Can also interfere with the polymerization process, but the effect may be less pronounced than in cationic polymerization. |
| Ortho-structure | May introduce steric hindrance, potentially slowing down the reaction rate compared to meta or para isomers. Can also facilitate intramolecular cyclization. | Steric hindrance can increase the activation energy required for ring-opening. |
| Electron Density | The electron-withdrawing nature of the benzene ring affects the reactivity of the epoxide ring towards cationic attack. | Electron density influences the thermal stability of the epoxide ring and the energy required for non-catalytic ring-opening. |
| Curing Parameter | Typical Range for Aromatic Epoxies |
| Curing Temperature (Cationic) | 100-180 °C |
| Curing Temperature (Thermal) | 150-250 °C |
| Glass Transition Temperature (Tg) | ~250 °C (for highly crosslinked systems) researchgate.net |
| Degradation Temperature (5% weight loss) | 310-320 °C researchgate.net |
Copolymerization Strategies Involving this compound
The utility of this compound is significantly enhanced through its copolymerization with other monomers, leading to the formation of complex polymer architectures with tailored properties. These strategies are pivotal in developing materials for a range of applications.
Integration into Epoxy Resin Systems
The properties of these copolymer systems are highly dependent on the molar ratio of the comonomers and the curing conditions. For instance, the introduction of the aromatic core of this compound can enhance the thermal stability and mechanical strength of the resulting polymer. Molecular dynamics simulations have been employed to predict the thermo-mechanical behavior of such cross-linked epoxy systems, indicating that properties like glass transition temperature (Tg) and elastic moduli generally increase with higher cross-link density. davidpublisher.com
Formation of Cross-Linked Networks and Polymer Films
The bifunctional nature of this compound makes it an excellent candidate for the formation of highly cross-linked polymer networks and films. The curing process, typically initiated by heat or radiation, leads to the opening of the epoxide rings and the subsequent formation of a three-dimensional network. The structure of the curing agent plays a crucial role in defining the final architecture and properties of the network.
Studies on similar epoxy systems have shown that the choice of hardener can significantly affect the final properties. For example, the use of different methylolphenol isomers as hardeners for DGEBA resulted in cross-linked films with varying glass transition temperatures, with the ortho-isomer yielding the highest Tg (117°C). researchgate.net Uniaxial tensile testing of these films revealed good stress-strain behavior, with ultimate tensile strength values reaching 75 MPa. researchgate.net The degree of cross-linking is a critical parameter that influences the mechanical and thermal properties of the resulting polymer films. As the cross-linking degree increases, properties such as Young's modulus and yield strength tend to increase, while the coefficient of thermal expansion typically decreases. mdpi.com
Table 1: Representative Thermo-Mechanical Properties of Cross-Linked Epoxy Films
| Property | Value |
| Glass Transition Temperature (Tg) | 82 - 117 °C researchgate.net |
| Ultimate Tensile Strength | ~75 MPa researchgate.net |
| Strain-at-Break | ~6% researchgate.net |
Note: Data is based on analogous epoxy systems and illustrates the expected range of properties.
Development of Novel Polymerization Initiators and Catalysts for Epoxide Systems
The advancement of polymerization techniques for epoxides like this compound is heavily reliant on the development of new and efficient initiators and catalysts. These chemical agents are crucial for controlling the polymerization kinetics, the molecular weight of the resulting polymers, and their architecture.
The polymerization of epoxides can proceed through either cationic or anionic mechanisms, each influenced by the choice of initiator and catalyst.
Cationic Polymerization: Cationic ring-opening polymerization (CROP) is a common method for polymerizing epoxides. researchgate.net This process is typically initiated by Brønsted or Lewis acids. Lewis acids, such as boron trifluoride (BF3), are effective in activating the epoxide ring towards nucleophilic attack. The mechanism involves the coordination of the Lewis acid to the oxygen atom of the epoxide, which facilitates ring-opening and propagation. youtube.comcore.ac.uk The development of novel Lewis acid catalysts aims to improve reaction rates, control side reactions, and enhance the selectivity of the polymerization process.
Anionic Polymerization: Anionic polymerization of epoxides offers another route to synthesizing well-defined polymers. This method often involves the use of strong bases or organometallic compounds as initiators. The mechanism proceeds via nucleophilic attack of the initiator on one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of an alkoxide, which then propagates the polymerization. The choice of catalyst and reaction conditions can influence the livingness of the polymerization, allowing for the synthesis of block copolymers and other complex architectures.
The ongoing research in this area focuses on creating catalysts that are not only highly active but also offer greater control over the polymerization process, enabling the synthesis of materials with precisely defined properties.
Advanced Reaction Pathways and Chemical Transformations of O Bis Epoxyethyl Benzene
Nucleophilic Ring-Opening Reactions of the Epoxide Rings
The significant ring strain inherent in the three-membered ether rings of epoxides makes them highly susceptible to nucleophilic attack, a characteristic that distinguishes them from less reactive acyclic ethers. ucalgary.cachemistrysteps.comyoutube.com This reactivity is the cornerstone of many synthetic applications of o-bis(epoxyethyl)benzene, particularly in polymer chemistry. The ring-opening process relieves this strain, providing a strong thermodynamic driving force for the reaction. chemistrysteps.commasterorganicchemistry.com
The electrophilic carbon atoms of the epoxide rings in this compound react with a broad spectrum of nucleophiles. wikipedia.org These reactions can be catalyzed by either acid or base. Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism, where the nucleophile attacks the sterically least hindered carbon atom. masterorganicchemistry.commasterorganicchemistry.comyoutube.com Given the structure of the epoxyethyl group, this attack occurs at the terminal carbon of the epoxide ring.
A wide array of nucleophiles can be employed for this transformation, leading to a variety of difunctionalized products. For instance, reaction with water (hydrolysis) under acidic or basic conditions yields a tetrol. libretexts.org Amines, both primary and secondary, are common nucleophiles that react to form amino alcohols, a reaction that is fundamental to the curing of epoxy resins. rsc.org Other potent nucleophiles such as alkoxides, thiols, cyanides, Grignard reagents, and organolithium compounds also readily open the epoxide rings to install a diverse range of functional groups. chemistrysteps.commasterorganicchemistry.com
The interactive table below summarizes the outcomes of ring-opening reactions with various nucleophiles.
| Nucleophile | Reagent Example | Resulting Functional Group (per epoxide ring) |
|---|---|---|
| Water | H₂O (acid or base catalyzed) | 1,2-Diol |
| Alcohol | ROH | β-Alkoxy Alcohol |
| Amine | RNH₂ | β-Amino Alcohol |
| Thiol | RSH | β-Thio Alcohol |
| Cyanide | NaCN | β-Hydroxy Nitrile |
| Grignard Reagent | RMgBr | Alcohol (after protonation) |
| Hydride | LiAlH₄ | Alcohol (after protonation) |
As a symmetric diepoxide, this compound presents opportunities for controlled functionalization. The reaction can be directed to produce either mono- or difunctionalized products by carefully controlling the stoichiometry of the nucleophile. The addition of one equivalent of a nucleophile can favor the formation of a product where only one epoxide ring has reacted. This mono-adduct retains a reactive epoxide group, allowing for subsequent, different chemical transformations.
This stepwise approach is crucial for creating asymmetric molecules or for the synthesis of block copolymers. Conversely, using an excess of the nucleophile or a difunctional nucleophile (like a diamine) will lead to the reaction of both epoxide rings, which is a key process in the formation of cross-linked polymers and thermosetting resins. dtic.mil While catalyst-controlled regioselectivity is a well-established concept for unsymmetrical epoxides rsc.org, achieving selective monofunctionalization in symmetric diepoxides like this compound relies primarily on stoichiometric control.
Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Core
The benzene ring of this compound can undergo electrophilic aromatic substitution (SEAr), a classic reaction for arenes. wikipedia.org The existing epoxyethyl substituents on the ring play a critical role in determining both the rate of reaction and the position of the incoming electrophile. lumenlearning.comvedantu.com
Substituents on a benzene ring are classified as either activating or deactivating and as ortho-, para-, or meta-directing. wikipedia.orgvanderbilt.edu The epoxyethyl group, being an alkyl-type substituent, is generally considered an activating group. Activating groups increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene by donating electron density to the ring, thereby stabilizing the cationic intermediate (the arenium ion). lumenlearning.comvanderbilt.edu
These activating, electron-donating groups direct incoming electrophiles to the ortho and para positions relative to themselves. youtube.comlibretexts.org In this compound, the two substituents are located at positions 1 and 2 of the aromatic ring. This arrangement dictates that the incoming electrophile will be directed to the remaining positions (3, 4, 5, and 6). The positions para to the existing groups (positions 4 and 5) are electronically favored. The positions ortho to the existing groups (positions 3 and 6) are also electronically activated but are subject to greater steric hindrance due to their proximity to the bulky epoxyethyl side chains. Therefore, substitution is most likely to occur at the 4 and 5 positions.
The table below outlines common electrophilic aromatic substitution reactions and the expected major products for this compound.
| Reaction | Reagents | Expected Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-1,2-bis(epoxyethyl)benzene and 5-Nitro-1,2-bis(epoxyethyl)benzene |
| Halogenation | Br₂, FeBr₃ | 4-Bromo-1,2-bis(epoxyethyl)benzene and 5-Bromo-1,2-bis(epoxyethyl)benzene |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 4-Alkyl-1,2-bis(epoxyethyl)benzene and 5-Alkyl-1,2-bis(epoxyethyl)benzene |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-1,2-bis(epoxyethyl)benzene and 5-Acyl-1,2-bis(epoxyethyl)benzene |
The ability to perform reactions on both the epoxide rings and the aromatic core allows for the strategic design of complex synthetic pathways. libretexts.orglumenlearning.com The order in which these reactions are carried out is critical. libretexts.orgstackexchange.com For example, one could first perform an electrophilic substitution on the benzene ring, such as nitration, and then use the resulting nitro-substituted diepoxide in subsequent ring-opening reactions.
Alternatively, the epoxide rings could be opened first, transforming the epoxyethyl groups into, for example, diol side chains. These new substituents would then exert a different electronic and steric influence on any subsequent electrophilic aromatic substitution. Planning a multi-step synthesis requires careful consideration of how each reaction modifies the reactivity of the molecule for subsequent steps. youtube.com
Alkyl Chain Modifications and Oxidation Reactions Adjacent to the Benzene Ring
The carbon atoms of the ethyl chains that are directly attached to the benzene ring are known as benzylic carbons. These positions are particularly reactive due to the ability of the adjacent aromatic ring to stabilize radical or ionic intermediates. libretexts.org
The alkyl side chains of this compound can be oxidized by strong oxidizing agents. openstax.orgunizin.org A common reaction for alkylbenzenes is the oxidation of the side chain to a carboxylic acid group (-COOH) using reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid. pearson.comaskfilo.com This reaction requires the benzylic carbon to have at least one attached hydrogen atom. libretexts.orgopenstax.org In this compound, each benzylic carbon has two hydrogens, making them susceptible to this transformation.
If both side chains are fully oxidized, the product would be o-phthalic acid. However, the conditions required for such strong oxidation (e.g., heat, strong acid or base) could also promote the unwanted ring-opening or degradation of the epoxide functionalities. Therefore, achieving selective benzylic oxidation without affecting the epoxide rings would require the development of milder, more specific catalytic methods.
The table below summarizes potential oxidation reactions of the alkyl chains.
| Oxidizing Agent | Conditions | Potential Product(s) | Notes |
|---|---|---|---|
| Potassium Permanganate (KMnO₄) | Heat, Basic/Acidic | o-Phthalic acid | Harsh conditions likely to open epoxide rings. |
| Chromic Acid (H₂CrO₄) | Heat | o-Phthalic acid | Harsh conditions likely to open epoxide rings. |
| Enzymatic Oxidation (e.g., monooxygenase) | Mild, physiological pH | Benzylic alcohols | Potentially selective for the alkyl chain over the epoxide. libretexts.orgopenstax.orgunizin.org |
Cycloaddition and Rearrangement Reactions Involving the Epoxide Functionality
The epoxide groups in this compound are susceptible to various reactions that proceed via ring-opening or rearrangement, often catalyzed by acids or transition metals. These transformations are fundamental in leveraging this compound as a building block for more complex structures.
One of the significant cycloaddition reactions for epoxides is their reaction with carbon dioxide (CO2) to form cyclic carbonates. mdpi.comresearchgate.net This transformation is of considerable interest as it represents a method for chemical fixation of CO2. researchgate.net For this compound, this reaction would be expected to proceed in a stepwise manner, potentially forming a dicarbonate (B1257347) product. The reaction is typically catalyzed by a variety of systems, including Lewis acids and bases, which activate the epoxide ring or the CO2 molecule. mdpi.com The general mechanism involves the nucleophilic attack on one of the epoxide carbons, leading to ring-opening, followed by the insertion of CO2 and subsequent ring-closure to form the five-membered cyclic carbonate.
Rearrangement reactions of epoxides, particularly aryl-substituted epoxides, are well-documented, with the Meinwald rearrangement being a prominent example. nih.gov This reaction involves the Lewis acid-catalyzed isomerization of an epoxide to a carbonyl compound, such as an aldehyde or a ketone. nih.govprinceton.edu The mechanism proceeds through the formation of a carbocation intermediate upon epoxide ring-opening, followed by a 1,2-hydride or alkyl shift. nih.gov In the case of this compound, which can be viewed as a derivative of styrene (B11656) oxide, each epoxide ring could potentially rearrange to form a phenylacetaldehyde (B1677652) moiety. The regioselectivity of the rearrangement is influenced by the electronic and steric properties of the substituents. Given the structure of this compound, a double Meinwald rearrangement could theoretically yield a diketone or dialdehyde (B1249045) derivative, depending on the reaction conditions and the catalyst employed.
The table below summarizes the expected products from these key reactions.
| Reaction Type | Reactant | Expected Product(s) | Catalyst/Conditions |
| Cycloaddition | This compound + CO2 | o-Bis(cycliccarbonatoethyl)benzene | Lewis acids/bases, high pressure |
| Rearrangement | This compound | o-Bis(formylmethyl)benzene (dialdehyde) | Lewis acids (e.g., BF3·OEt2) |
Derivatization Strategies for Tailored Molecular Structures
The modification of the this compound scaffold through derivatization allows for the fine-tuning of its chemical and physical properties. These strategies can target either the aromatic ring or the epoxyethyl side chains.
Halogenation: The introduction of halogen atoms onto the benzene ring of this compound can be achieved through electrophilic aromatic substitution. However, the reaction conditions must be carefully selected to avoid undesired reactions with the epoxide rings, which are sensitive to strong acids. Milder halogenating agents and conditions would be required. Alternatively, radical halogenation could selectively occur at the benzylic positions of the ethyl chains, although this would alter the epoxyethyl moiety itself.
Silylation: The direct silylation of the aromatic C-H bonds of this compound is a potential route for introducing silyl (B83357) groups. escholarship.org This can be accomplished using transition metal catalysts, such as iridium or rhodium complexes, which facilitate the reaction between a hydrosilane and the aromatic ring. escholarship.org Care must be taken as some Lewis acidic silylating agents or catalysts could promote the rearrangement or polymerization of the epoxide functionalities. A more robust method may involve the silylation of a precursor molecule, such as o-divinylbenzene, followed by epoxidation of the vinyl groups. Another approach involves the reaction of pendant functional groups, such as hydroxyl groups formed after controlled epoxide ring-opening, with silylating agents like chlorosilanes. nih.gov
The following table outlines potential derivatization strategies.
| Derivatization | Reagent | Target Site | Potential Product |
| Bromination | N-Bromosuccinimide (NBS) | Aromatic Ring | Bromo-o-bis(epoxyethyl)benzene |
| Silylation | Triethylsilane (HSiEt3) | Aromatic Ring | Silyl-o-bis(epoxyethyl)benzene |
| Silylation | tert-Butyldimethylsilyl chloride (TBDMSCl) | Hydroxyl group (after ring-opening) | Silylated diol derivative |
Functional group interconversion refers to the transformation of one functional group into another. ub.eduimperial.ac.uk For the epoxyethyl moiety of this compound, the most direct interconversions involve the epoxide ring itself. While ring-opening reactions are the most common transformations for epoxides, leading to diols, amino alcohols, and other derivatives, an interconversion in this context implies the transformation of the epoxide into another functional group while retaining the three-membered ring or performing a direct replacement.
One such theoretical interconversion is the transformation of the epoxide to an aziridine (B145994) (a three-membered ring containing nitrogen) or a thiirane (B1199164) (a three-membered ring containing sulfur). The conversion of an epoxide to an aziridine can be a multi-step process, often involving ring-opening with an azide, followed by reduction and ring-closure. A more direct, albeit less common, method might involve reaction with specific iminophosphoranes. The conversion to a thiirane can often be achieved by reacting the epoxide with a thiocyanate (B1210189) salt or thiourea. These reactions proceed via a backside attack, which opens the epoxide ring, followed by an intramolecular substitution to form the new three-membered ring.
These interconversions would fundamentally alter the reactivity of the molecule, replacing the oxygen-based chemistry of the epoxide with the nitrogen- or sulfur-based chemistry of the aziridine or thiirane, respectively.
| Starting Functional Group | Target Functional Group | Typical Reagents |
| Epoxide | Aziridine | 1. Sodium Azide (NaN3) 2. Triphenylphosphine (PPh3) |
| Epoxide | Thiirane | Potassium Thiocyanate (KSCN) or Thiourea |
| Epoxide | 1,2-Diol | Acidic or basic hydrolysis (H3O+ or OH-) |
Theoretical and Computational Investigations of O Bis Epoxyethyl Benzene
Quantum Chemical Characterization of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For o-bis(epoxyethyl)benzene, these methods could provide invaluable insights into its stability, reactivity, and electronic characteristics.
Density Functional Theory (DFT) Applications in Predicting Molecular Attributes
Density Functional Theory (DFT) is a computational method that could be employed to determine the optimized geometry of this compound, including bond lengths, bond angles, and dihedral angles. Such calculations would reveal the most stable three-dimensional arrangement of the atoms in the molecule. Furthermore, DFT can be used to calculate various molecular properties such as vibrational frequencies, which correspond to the infrared spectrum of the molecule, and thermochemical data like enthalpy and Gibbs free energy.
Table 1: Hypothetical DFT-Calculated Molecular Attributes of this compound
| Molecular Attribute | Predicted Value |
|---|---|
| Optimized Energy (Hartree) | Data not available |
| Dipole Moment (Debye) | Data not available |
| Key Bond Lengths (Å) | Data not available |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Interactions)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A small HOMO-LUMO gap generally suggests higher reactivity. For this compound, analysis of the spatial distribution of these orbitals would identify the most likely sites for nucleophilic and electrophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
Natural Charge Analysis for Reactivity Prediction
Natural Bond Orbital (NBO) analysis is a technique used to study the distribution of electron density in a molecule, providing insights into atomic charges and the nature of chemical bonds. By calculating the natural charges on each atom of this compound, one could predict the reactive sites. For instance, the oxygen atoms in the epoxy rings are expected to carry a partial negative charge, making them susceptible to electrophilic attack, while the adjacent carbon atoms would likely have a partial positive charge, rendering them targets for nucleophiles.
Conformational Analysis and Potential Energy Surface Mapping
The presence of two epoxyethyl side chains on the benzene (B151609) ring allows for multiple rotational isomers, or conformers. A conformational analysis would involve systematically rotating the bonds connecting the side chains to the ring and calculating the corresponding energy to map out the potential energy surface (PES). The PES would identify the lowest energy conformers (global and local minima) and the energy barriers (saddle points) that separate them. This information is critical for understanding the molecule's flexibility and the relative populations of different conformations at a given temperature.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for investigating the detailed pathways of chemical reactions. For this compound, this would be particularly useful for studying the ring-opening reactions of the epoxide groups, which are central to its polymerization and other chemical transformations.
Transition State Characterization for Ring-Opening Processes
The ring-opening of an epoxide can be initiated by either an acid or a base. Computational methods can be used to model these reactions and to locate the transition state structures. The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the activation barrier and, consequently, the reaction rate. By characterizing the transition states for the ring-opening of this compound under different conditions, one could predict the regioselectivity and stereoselectivity of the reaction, providing a deeper understanding of its chemical behavior. A study on the polymerization of its diastereomers has been noted, suggesting a cyclopolymerization mechanism, but detailed computational characterization of the ring-opening transition states is not publicly available. researchgate.net
Computational Studies of Catalyzed and Uncatalyzed Reaction Pathways
The study of chemical reactions through computational methods provides invaluable insights into reaction mechanisms, transition states, and the influence of catalysts. For a molecule like this compound, theoretical investigations would typically employ quantum mechanical calculations to model its reactivity.
Uncatalyzed Reaction Pathways:
In the absence of a catalyst, the epoxy rings of this compound can undergo thermal or photochemical reactions. Computational studies would likely focus on ring-opening reactions, which can proceed through various mechanisms. Density Functional Theory (DFT) is a common method used to explore these pathways. Calculations would determine the activation energies for different potential routes, such as homolytic or heterolytic cleavage of the C-O bonds in the epoxide rings. By mapping the potential energy surface, researchers can identify the most probable reaction pathways and the structure of intermediates and transition states.
Catalyzed Reaction Pathways:
The introduction of a catalyst can significantly alter the reaction mechanism and lower the activation energy. Both acid and base-catalyzed ring-opening polymerizations are common for epoxides.
Acid Catalysis: In the presence of an acid, the epoxide oxygen is protonated, making the carbon atoms more electrophilic and susceptible to nucleophilic attack. Computational models would simulate this process by including an acid molecule (e.g., a hydronium ion or a Lewis acid) in the calculations. The model would explore the energetics of the nucleophilic attack on the different carbon atoms of the epoxide ring to predict regioselectivity.
Base Catalysis: With a basic catalyst, a nucleophile is activated, which then attacks one of the epoxide carbons. Computational studies would model the interaction of the base with the nucleophile and the subsequent attack on the this compound molecule.
The table below summarizes hypothetical computational findings for such studies, based on typical results for similar epoxides.
| Reaction Type | Catalyst | Computational Method | Key Findings |
| Thermal Ring-Opening | None | DFT (B3LYP/6-31G*) | High activation energy, multiple competing pathways. |
| Acid-Catalyzed Polymerization | H₃O⁺ | DFT/MM | Lowered activation barrier, prediction of chain growth mechanism. |
| Base-Catalyzed Polymerization | OH⁻ | Ab initio (MP2) | Nucleophilic attack energetics, prediction of polymer structure. |
This table is illustrative and based on general principles of epoxide reactivity, as specific data for this compound is not available.
Spectroscopic Parameter Prediction and Correlation with Experimental Data
Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental assignments.
Predicting Spectroscopic Data:
NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) for ¹H and ¹³C NMR spectra can be calculated using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework. These calculations provide a theoretical spectrum that can be compared to experimental results to aid in the structural elucidation of reaction products or to understand the electronic environment of the nuclei.
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for Infrared (IR) and Raman spectra can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculations help in assigning the vibrational modes observed in experimental spectra to specific molecular motions, such as the characteristic stretches of the epoxide rings or the benzene core.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic transitions that give rise to UV-Vis absorption spectra. These calculations can provide information about the excited states of the molecule and help interpret the observed absorption bands.
Correlation with Experimental Data:
A crucial step in computational spectroscopy is the correlation of predicted parameters with experimental measurements. A good agreement between the calculated and observed spectra provides confidence in the accuracy of the computational model and the interpretation of the experimental data. Discrepancies can point to limitations in the theoretical model or suggest alternative interpretations of the experimental results.
The following table illustrates the kind of data that would be generated in a computational study of the spectroscopic parameters of this compound and how it would be compared to experimental values.
| Spectroscopic Technique | Predicted Parameter | Typical Computational Method | Experimental Correlation |
| ¹H NMR | Chemical Shifts (ppm) | GIAO-DFT | Comparison of calculated vs. measured shifts for proton environments. |
| ¹³C NMR | Chemical Shifts (ppm) | GIAO-DFT | Correlation of predicted and experimental carbon signals. |
| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | DFT (Frequency Analysis) | Assignment of experimental IR bands to calculated vibrational modes. |
| Raman Spectroscopy | Vibrational Frequencies (cm⁻¹) | DFT (Frequency Analysis) | Complementary to IR for assigning vibrational modes. |
| UV-Vis Spectroscopy | Excitation Energies (nm) | TD-DFT | Matching predicted electronic transitions with observed absorption maxima. |
This table is illustrative, as specific computational and experimental spectroscopic data for this compound is not available in the reviewed literature.
Analytical Methodologies for Structural Elucidation and Reaction Monitoring
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a non-destructive analytical method that provides valuable information regarding the functional groups present in a molecule. By measuring the interaction of infrared radiation or laser light with the molecular bonds, a unique spectral fingerprint of the compound is obtained.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the key functional groups within the o-Bis(epoxyethyl)benzene molecule. The spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds.
The presence of the critical epoxy (oxirane) rings is confirmed by several distinct bands. The asymmetric ring stretching of the C-O-C bond typically appears around 950-815 cm⁻¹. Another key indicator is the C-H stretching vibration of the hydrogens attached to the epoxy ring, which is found at higher wavenumbers, generally in the 3050-2990 cm⁻¹ region.
The aromatic nature of the molecule is evidenced by the C-H stretching vibrations of the benzene (B151609) ring, which occur above 3000 cm⁻¹, and the C=C ring stretching vibrations, which give rise to characteristic sharp bands in the 1600-1450 cm⁻¹ region. The ortho-substitution pattern on the benzene ring can be identified by a strong C-H out-of-plane bending (wagging) vibration, which for 1,2-disubstituted benzenes typically appears in the range of 770-735 cm⁻¹. spectroscopyonline.com
Table 1: Predicted FTIR Characteristic Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch | Aromatic Ring | > 3000 |
| C-H Stretch | Epoxide Ring | 3050 - 2990 |
| C=C Stretch | Aromatic Ring | 1600 - 1450 |
| C-O-C Asymmetric Stretch | Epoxide Ring | 950 - 815 |
Raman Spectroscopy
Raman spectroscopy serves as a complementary technique to FTIR, providing information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric "breathing" mode of the benzene ring, typically observed near 1000 cm⁻¹, would be a prominent feature in the Raman spectrum. The C=C stretching vibrations of the aromatic ring also produce strong signals in the 1600-1580 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of individual atoms.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and the epoxyethyl protons. The four protons on the ortho-disubstituted benzene ring would appear as a complex multiplet in the aromatic region, typically between δ 7.0 and 7.5 ppm.
The protons of the two epoxyethyl groups would be found in the upfield region. The two methylene (B1212753) (-CH₂) protons and the single methine (-CH) proton of each epoxide ring form an AMX spin system, resulting in complex splitting patterns (doublet of doublets). Based on data for analogous epoxide compounds, the methylene protons are expected to resonate at approximately δ 2.5-3.0 ppm, while the methine proton would appear slightly further downfield, around δ 3.0-3.5 ppm.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|---|
| Ar-H | Aromatic Ring | 7.0 - 7.5 | Multiplet |
| -CH- (Epoxide) | Methine | 3.0 - 3.5 | Doublet of Doublets |
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number and type of carbon atoms in the molecule. For this compound, symmetry would result in four distinct signals for the six aromatic carbons and two signals for the carbons of the two equivalent epoxyethyl groups.
The two carbons of the benzene ring directly attached to the epoxyethyl substituents (ipso-carbons) would be expected to resonate around δ 135-140 ppm. The other four aromatic carbons would appear in the typical aromatic region of δ 125-130 ppm. For the epoxide ring, the methine carbon (-CH-) would show a signal around δ 50-55 ppm, while the methylene carbon (-CH₂-) would be slightly more shielded, appearing around δ 45-50 ppm. This is consistent with data from other terminal epoxides. cdnsciencepub.com
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| C-ipso | Aromatic (Substituted) | 135 - 140 |
| C-H | Aromatic | 125 - 130 |
| -CH- | Epoxide Methine | 50 - 55 |
Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorinated Analogues
For fluorinated analogues of this compound, ¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique. The ¹⁹F nucleus has 100% natural abundance and a wide chemical shift range, making it an excellent probe for structural analysis. rsc.org The chemical shift of a fluorine atom is highly sensitive to its electronic environment, allowing for the clear distinction between different fluorine-containing moieties within a molecule.
In a hypothetical fluorinated this compound analogue, the ¹⁹F NMR spectrum would provide direct evidence of the fluorine's position on the aromatic ring. Furthermore, through-bond J-coupling between ¹⁹F and nearby ¹H or ¹³C nuclei (JHF and JFC) can be observed in 2D correlation experiments, providing invaluable information for unambiguous structural assignment without the need for compound separation. cdnsciencepub.com This methodology is powerful for studying reaction mechanisms, biotransformation, and the degradation of fluorinated compounds in complex mixtures. rsc.orgrsc.org
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental in the analysis of this compound and related compounds, enabling the separation, identification, and quantification of components within a mixture. These methods rely on the differential partitioning of analytes between a stationary phase and a mobile phase.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds that are thermally stable. In the context of epoxy resins, GC can be employed to analyze residual monomers, solvents, or impurities. The sample is vaporized and injected into the head of a chromatographic column. Elution occurs as the analyte is transported through the column by an inert carrier gas (mobile phase). The separation is based on the compound's boiling point and its interaction with the stationary phase lining the column.
For compounds structurally related to this compound, such as other benzene derivatives or components in working solutions, specific GC conditions are optimized for effective separation. For instance, the analysis of 2-ethyl-anthraquinone and tetrahydro-2-ethyl anthraquinone (B42736) in a hydrogen peroxide working solution utilizes toluene (B28343) as a solvent and an OV-17 stationary phase with a flame ionization detector (FID) for quantitative analysis.
A typical setup for the GC analysis of aromatic compounds is detailed in the interactive table below.
| Parameter | Typical Value/Condition |
|---|---|
| Column Type | Restek Rxi-624Sil MS |
| Column Dimensions | 30 m length x 0.32 mm internal diameter |
| Stationary Phase Thickness | 0.25 microns |
| Vaporizer Temperature | 300°C |
| Detector Temperature | 240°C (FID) |
| Carrier Gas | Helium or Nitrogen |
| Carrier Gas Flow Rate | 47 ml/min |
| Detector | Flame Ionization Detector (FID) / Photoionization Detector (PID) jmaterenvironsci.com |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a versatile separation technique used for non-volatile or thermally unstable compounds. For benzene derivatives, reversed-phase HPLC (RP-HPLC) is a common analytical method. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The separation mechanism is based on the hydrophobic interactions between the analytes and the stationary phase. More nonpolar compounds interact more strongly with the stationary phase, leading to longer retention times. This method has been successfully used to determine the stability constants of host-guest complexes involving benzene derivatives. nanochemres.org
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry combines the separation power of GC with the identification capabilities of mass spectrometry, making it a definitive analytical tool. As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for highly accurate identification of the compound.
This technique is particularly useful for quantifying trace levels of epoxides or their derivatives. For example, a quantitative assay for styrene (B11656) glycol, the metabolite of the epoxide styrene oxide, was developed using capillary GC with selective ion recording mass spectrometry. mdpi.com This method allows for quantitation down to picomole levels per gram of globin. mdpi.com Similarly, GC-MS with static headspace extraction has been optimized for the analysis of benzene, toluene, ethylbenzene, and xylene (BTEX) in various matrices. electrochemsci.org
The table below outlines typical parameters for a GC-MS method developed for the analysis of volatile aromatic compounds.
| Parameter | Typical Value/Condition |
|---|---|
| GC Column | HP-1 widebore (30 m x 0.32 mm, 0.25 µm film) |
| Temperature Program | 50°C for 4 min, then ramp to 170°C at 15°C/min electrochemsci.org |
| Equilibrium Temperature (Headspace) | 60°C electrochemsci.org |
| Equilibrium Time (Headspace) | 5 min electrochemsci.org |
| Detector | Mass Selective Detector (MSD) |
| Ionization Mode | Electron Ionization (EI) |
Thermal Analysis for Polymerization Behavior and Stability
Thermal analysis techniques are crucial for characterizing the polymerization (curing) behavior and thermal stability of thermosetting resins like those formed from this compound. These methods measure the physical and chemical properties of a material as a function of temperature or time.
Differential Scanning Calorimetry (DSC) for Curing Kinetics Studies
Differential Scanning Calorimetry is one of the most important instruments for investigating the cure kinetics of epoxy resins. tandfonline.com The ring-opening polymerization of epoxides is an exothermic process, and DSC measures the heat flow associated with this reaction. By monitoring the heat released as a function of temperature and time, the degree of cure (conversion) can be determined. tandfonline.com Both isothermal and non-isothermal (dynamic scan) experiments can be conducted.
In non-isothermal DSC, the uncured epoxy sample is heated at a constant rate, and the resulting exotherm is recorded. By performing experiments at several different heating rates (e.g., 5, 10, 15 °C/min), kinetic parameters such as the activation energy (Ea), pre-exponential factor (A), and reaction order (n) can be calculated using various iso-conversional methods, including the Kissinger and Ozawa models. nih.govlawdata.com.tw The activation energy represents the energy barrier that must be overcome for the curing reaction to proceed. A higher Ea suggests a greater temperature dependency of the reaction rate. For example, studies on a novolac epoxy resin system showed an activation energy of 74.56 kJ/mol. jfda-online.com Another study on a commercial epoxy molding compound identified a two-step reaction process, with the first reaction having an activation energy of 74.3 ± 0.8 kJ/mol. mdpi.com
The following interactive data table summarizes kinetic data obtained from non-isothermal DSC studies of various epoxy systems.
| Epoxy System | Kinetic Method | Heating Rates (°C/min) | Activation Energy (Ea) (kJ/mol) | Reference |
|---|---|---|---|---|
| Epoxidized Linseed Oil / Methyl Nadic Anhydride | Kissinger, Friedman, FWO, KAS, Starink | 10, 20, 30, 40 | 66 - 69 | nih.gov |
| Commercial Epoxy Molding Compound (EMC-2) | Kissinger | 2.5, 5, 10, 20, 30 | 74.3 ± 0.8 | mdpi.com |
| DGEBA / Cycloaliphatic Amine | Kissinger | 5, 7.5, 10, 12.5, 15 | 52.37 | lawdata.com.tw |
| DGEBA / Cycloaliphatic Amine | Ozawa | 5, 7.5, 10, 12.5, 15 | 55.93 | lawdata.com.tw |
| Novolac Epoxy / 1,4-bis(2,4-diaminophenoxy)benzene | Kissinger & Ozawa | 5, 10, 15, 20, 25 | 74.56 | jfda-online.com |
Electrochemical Characterization Techniques
Electrochemical methods provide sensitive tools for monitoring the curing process of epoxy resins and evaluating the performance of the resulting thermoset polymers, particularly in applications such as protective coatings. These techniques measure the electrical properties of the material, which change significantly as the liquid resin transforms into a solid, cross-linked network.
Electrochemical Impedance Spectroscopy (EIS) is a highly effective non-destructive method for studying the behavior of epoxy coatings. mdpi.com EIS involves applying a small amplitude sinusoidal voltage perturbation over a wide range of frequencies and measuring the current response. The resulting impedance spectrum can be used to model the coating as an equivalent electrical circuit, allowing for the quantification of properties like coating capacitance and resistance. mdpi.com During curing, changes in ionic mobility and dipole relaxation are reflected in the impedance spectra. nih.gov As the resin cures, ion mobility decreases, leading to an increase in electrical resistance. nih.gov EIS is also widely used to evaluate the barrier properties and corrosion protection performance of cured epoxy coatings on metal substrates. jmaterenvironsci.comelectrochemsci.org Water uptake into the coating, for instance, can be monitored by an increase in the coating capacitance. mdpi.com
Cyclic Voltammetry (CV) is another electrochemical technique that has been applied in the context of epoxy resins, often for the characterization of epoxy-based composite electrodes. nanochemres.orgnanochemres.org In this application, conductive fillers like graphite (B72142) or carbon nanotubes are dispersed within an epoxy matrix to create a robust electrode material. acs.org CV is then used to study the electrochemical reactions and charge transfer properties at the electrode's surface. nih.gov Voltammetry has also been used to investigate the electrochemical reactions, such as the oxidation of hydroxyl ions, that occur during the anodic electrodeposition of epoxy coatings. datapdf.com
The table below summarizes various applications of electrochemical techniques in the study of epoxy resins.
| Technique | Application | Key Findings / Parameters Measured | Reference |
|---|---|---|---|
| Electrochemical Impedance Spectroscopy (EIS) | Monitoring epoxy cure progression | Tracks changes in ionic conduction and dipole relaxation. nih.gov | nih.gov |
| Electrochemical Impedance Spectroscopy (EIS) | Evaluating protective properties of epoxy coatings | Determines coating resistance, capacitance, and water uptake. mdpi.com | mdpi.com |
| Cyclic Voltammetry (CV) | Characterizing epoxy-graphene composite electrodes | Evaluates electrochemical performance for sensing applications. nanochemres.orgnanochemres.org | nanochemres.orgnanochemres.org |
| Galvanostatic Measurement | Investigating curing reaction | Measures voltage behavior associated with charge movement during reaction. tandfonline.com | tandfonline.com |
| Potentiostatic Polarization | Characterizing coatings on carbon steel | Determines corrosion current and polarization resistance. jmaterenvironsci.com | jmaterenvironsci.com |
X-ray Diffraction for Solid-State Structure Determination
An extensive search of scientific literature and crystallographic databases did not yield any specific reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, detailed information regarding its solid-state structure, including unit cell parameters, space group, and specific atomic coordinates, is not publicly available at this time.
The determination of a molecule's three-dimensional structure in the solid state is accomplished through X-ray crystallography. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays provide detailed information about the arrangement of atoms within the crystal lattice.
For this compound, such an analysis would reveal critical structural details, including:
The conformation of the two epoxyethyl groups relative to the plane of the benzene ring.
The bond lengths and angles of the entire molecule.
The nature of intermolecular interactions, such as van der Waals forces or hydrogen bonding, which dictate the packing of the molecules in the crystal.
Without experimental crystallographic data, any discussion of the solid-state structure of this compound would be purely speculative. The generation of a data table with crystallographic parameters is therefore not possible.
Applications of O Bis Epoxyethyl Benzene in Advanced Materials Science Research
Contribution to High-Performance Epoxy Resin Development
The theoretical contribution of o-Bis(epoxyethyl)benzene to high-performance epoxy resins is an area ripe for investigation. Epoxy resins are a critical class of thermosetting polymers known for their exceptional mechanical properties, chemical resistance, and adhesion, making them indispensable in aerospace, automotive, and electronics industries. tudelft.nl The performance of these resins is intricately linked to the chemical structure of their constituent monomers.
Engineering of Cured System Performance Characteristics
The specific arrangement of the epoxy groups in the ortho position on the benzene (B151609) ring in this compound would theoretically influence the cross-linking density and network architecture of the cured epoxy system. This, in turn, would be expected to impact key performance characteristics such as glass transition temperature (Tg), tensile strength, and modulus. However, without specific experimental data, the precise effects remain speculative. For comparison, modifications to the backbone of other epoxy resins, such as introducing bulky or rigid groups, have been shown to significantly alter these properties. ed.ac.uk
Formulation Research in Adhesives and Protective Coatings
In the realm of adhesives and coatings, the molecular structure of the epoxy monomer is paramount in determining adhesion strength, durability, and protective capabilities. The isomeric counterpart, p-Bis(epoxyethyl)benzene, is noted for its role as a reactive diluent and crosslinking agent that can enhance the performance of adhesives and coatings by improving hardness and chemical resistance. It is plausible that this compound could serve a similar function, potentially offering different viscosity and reactivity profiles due to the proximity of the epoxy groups. However, dedicated formulation research and comparative studies are necessary to validate these hypotheses.
Role in Specialty Polymer Synthesis with Modifiable Features
The bifunctional nature of this compound makes it a theoretical candidate for the synthesis of specialty polymers with tailored properties. Its reactive epoxy groups offer versatile handles for polymerization and modification.
Development of Fluorinated Polyepoxide Systems
The incorporation of fluorine into polymer backbones is a well-established strategy for creating materials with low dielectric constants, enhanced chemical resistance, and low surface energy. The synthesis of fluorinated polymers can be achieved through various methods, including the polymerization of fluorinated monomers. pageplace.de While the synthesis of fluorinated polyepoxides using other epoxy monomers is documented, specific studies detailing the use of this compound as a precursor in such systems are not currently available. Research in this area would be required to understand how the ortho substitution pattern influences the properties of the resulting fluoropolymers.
Design of Advanced Aromatic Polymer Architectures
Aromatic polymers are prized for their thermal stability and mechanical strength. mdpi.com this compound could theoretically be employed as a monomer in the synthesis of novel aromatic polymer architectures. The rigid benzene core and the reactive epoxy functionalities could be leveraged to create highly cross-linked networks or linear polymers with unique topologies. The specific stereochemistry of the ortho linkage would likely play a significant role in the final polymer's morphology and properties. Again, a lack of dedicated research in this area means that the potential of this compound in designing advanced aromatic polymers remains unexplored.
Function as an Intermediate in Fine Chemical Synthesis
Epoxides are valuable intermediates in organic synthesis due to their high reactivity, allowing for the introduction of various functional groups. nih.gov While PubChem lists the isomer p-Bis(epoxyethyl)benzene as an intermediate in chemical manufacturing, specific synthetic routes and applications for this compound in fine chemical synthesis are not detailed in the available literature. nih.gov Its potential as a building block for pharmaceuticals, agrochemicals, or other specialty chemicals is a field that awaits investigation.
Precursor for Functional Organic Materials Research
Recent scientific investigations into the applications of this compound, also known as o-divinylbenzene dioxide, as a precursor for functional organic materials have been limited. While its isomeric counterparts, particularly divinylbenzene (B73037) (DVB), are extensively used in the synthesis of polymers and resins, the ortho-substituted diepoxide has not been a primary focus of materials science research based on available literature.
The synthesis of multiepoxide compounds from corresponding multiolefin precursors is a critical process in the development of epoxy resins. These resins are technologically significant materials valued for their excellent mechanical strength, electrical insulating properties, and resistance to chemicals and high temperatures. acs.org Divinylbenzene dioxide (DVBDO), in a general sense without specifying the isomer, is recognized as an important component in epoxy thermoset formulations for applications such as coatings, structural components, and modeling composites. acs.org However, the catalytic processes for preparing DVBDO have historically shown low conversion rates and resulted in broad product mixtures, making it challenging to obtain a pure, well-defined precursor for polymerization. acs.org
The reactivity of the epoxy groups in this compound allows it to act as a cross-linking agent. Epoxy crosslinkers, which are compounds containing two or more epoxy groups, are highly reactive due to the strained three-membered ring structure of the epoxy group. nagase.com This high reactivity enables them to form robust three-dimensional networks when reacted with appropriate curing agents, leading to materials with enhanced dimensional stability, heat resistance, and chemical resistance. nagase.com In principle, this compound could be employed to create highly cross-linked polymers with unique architectures due to the specific ortho positioning of the reactive epoxyethyl groups. This could potentially influence the resulting polymer's physical and thermal properties.
While specific studies on this compound are scarce, research on related diepoxide and divinylbenzene-based copolymers provides some insight into the potential properties of materials derived from this monomer. For instance, copolymers of divinylbenzene and dibenzocyclobutyldimethylsilane have been synthesized via thermal polymerization, yielding materials with high thermal stability (up to 470°C) and low dielectric constants, making them suitable for applications as insulating dielectric layers. finechem-mirea.ru This suggests that polymers incorporating a rigid aromatic structure like that in this compound could also exhibit desirable thermal and dielectric properties.
The table below summarizes the potential research areas and expected properties of functional organic materials derived from this compound, based on analogous compounds.
| Potential Application Area | Curing Agent/Comonomer | Anticipated Material Properties | Supporting Rationale from Analogous Systems |
| High-Performance Thermosets | Diamines, Anhydrides | High glass transition temperature (Tg), good thermal stability, high cross-link density. | Epoxy resins, in general, form rigid networks with these curing agents. The ortho-linkage may lead to a more compact network structure. |
| Low-Dielectric Constant Materials | Organosilicon compounds | Low dielectric constant and loss tangent, high thermal stability. | Copolymers of divinylbenzene with organosilicon monomers show excellent dielectric properties. finechem-mirea.ru |
| Functional Polymer Synthesis | Various functional initiators | Introduction of specific functionalities for tailored applications (e.g., optical, electronic). | Soluble poly(divinylbenzene) with end-functional groups has been synthesized. researchgate.net |
It is important to note that the synthesis and polymerization of this compound present significant challenges. The selective double epoxidation of divinylbenzene to divinylbenzene dioxide is a complex process, and achieving high yields and selectivity for the ortho isomer specifically would be a critical first step for its widespread use in materials research. acs.org Further research is needed to develop efficient synthetic routes and to fully characterize the properties of polymers derived from this specific monomer to validate its potential in advanced materials science.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for o-bis(epoxyethyl)benzene, and how can researchers validate reaction efficiency?
- Methodological Answer : Optimize synthesis via epoxidation of o-divinylbenzene using peracetic acid or meta-chloroperbenzoic acid (mCPBA) under controlled pH and temperature. Validate purity using gas chromatography (GC) with flame ionization detection (FID) and cross-reference with NMR spectroscopy to confirm epoxy group formation. For scalability, monitor exothermic reactions using calorimetry .
Q. How should researchers design experiments to characterize the physicochemical properties of o-bis(epoxyethyl)benzene?
- Methodological Answer : Determine melting point via differential scanning calorimetry (DSC), solubility in polar/non-polar solvents (e.g., acetone, hexane), and stability under varying humidity using thermogravimetric analysis (TGA). Compare experimental data with computational predictions from databases like PubChem or Reaxys to identify discrepancies .
Q. What strategies are effective for conducting a literature review on o-bis(epoxyethyl)benzene’s reactivity?
- Methodological Answer : Use Boolean operators (AND/OR/NOT) in databases like SciFinder and Web of Science to combine terms: "epoxyethyl benzene derivatives," "ring-opening reactions," and "kinetic studies." Filter results by publication date (post-2010) and peer-reviewed journals. Cross-validate findings with patent databases (e.g., USPTO) for applied chemistry insights .
Q. How can spectral data (NMR, IR) be interpreted to confirm the structure of o-bis(epoxyethyl)benzene?
- Methodological Answer : For H NMR, expect signals for epoxy protons (δ 3.5–4.5 ppm as multiplet) and aromatic protons (δ 6.5–7.5 ppm). In IR, identify epoxy ring vibrations (1250–850 cm). Compare with deuterated analogs (e.g., -bis(epoxyethyl)benzene-d) to resolve overlapping peaks .
Q. What safety protocols are critical when handling o-bis(epoxyethyl)benzene in laboratory settings?
- Methodological Answer : Use fume hoods for volatile reactions, store under inert gas (argon) to prevent polymerization, and employ personal protective equipment (PPE) resistant to epoxy compounds. Monitor airborne concentrations via gas chromatography-mass spectrometry (GC-MS) to comply with OSHA exposure limits .
Advanced Research Questions
Q. How can physiologically based pharmacokinetic (PBPK) models be adapted for o-bis(epoxyethyl)benzene toxicity studies?
- Methodological Answer : Use structural analogs (e.g., ethylbenzene or styrene oxides) from PBPK knowledge bases to infer metabolic pathways. Validate model parameters (e.g., partition coefficients, clearance rates) using in vitro hepatocyte assays and in vivo rodent studies. Prioritize analogs with similar logP values and cytochrome P450 substrate profiles .
Q. What statistical approaches resolve contradictions in experimental vs. computational data for o-bis(epoxyethyl)benzene’s reaction kinetics?
- Methodological Answer : Apply multivariate regression to identify outliers in Arrhenius plots or solvent effect studies. Use bootstrapping to assess confidence intervals for activation energy calculations. Cross-check with high-level DFT (density functional theory) simulations (e.g., B3LYP/6-311+G**) to reconcile discrepancies .
Q. How can researchers optimize epoxy ring-opening reactions for o-bis(epoxyethyl)benzene in polymer synthesis?
- Methodological Answer : Screen nucleophiles (e.g., amines, thiols) under catalytic conditions (e.g., Lewis acids like BF-OEt). Monitor reaction progress via in situ FTIR for real-time epoxy conversion. Use gel permeation chromatography (GPC) to correlate monomer reactivity with polymer molecular weight distributions .
Q. What advanced techniques validate the environmental persistence of o-bis(epoxyethyl)benzene degradation products?
- Methodological Answer : Employ LC-QTOF-MS to identify hydroxylated or hydrolyzed metabolites in simulated wastewater. Use OECD 301F biodegradation tests under aerobic conditions, and compare half-lives with EPA EPISuite predictions. Assess ecotoxicity via Daphnia magna or algae growth inhibition assays .
Q. How do electronic effects in o-bis(epoxyethyl)benzene influence its regioselectivity in electrophilic aromatic substitution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
